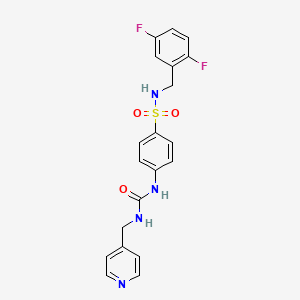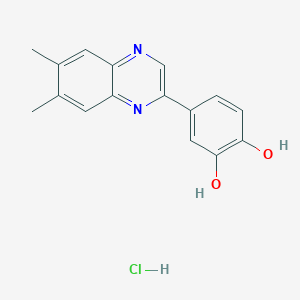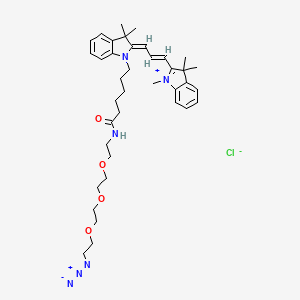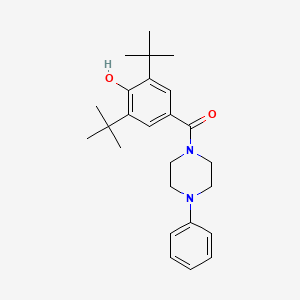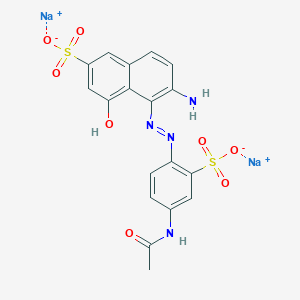
(19R)-13-Deoxy-19-hydroxyenmein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(19R)-13-Deoxy-19-hydroxyenmein is a diterpenoid compound derived from the enmein-type diterpenoid analogs. It is known for its significant anti-proliferative activities against various human cancer cell lines, including K562, MGC-803, CaEs-17, and Bel-7402 . This compound is primarily sourced from plants belonging to the Asteraceae and Lamiaceae families .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (19R)-13-Deoxy-19-hydroxyenmein involves multiple steps, starting from natural kaurene-type oridonin. The synthetic route includes oxidation, reduction, and substitution reactions to achieve the desired structure . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound is typically carried out through extraction from natural sources, followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the compound’s purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: (19R)-13-Deoxy-19-hydroxyenmein undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
(19R)-13-Deoxy-19-hydroxyenmein has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other diterpenoid analogs and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating cancer and other proliferative diseases.
Wirkmechanismus
The mechanism of action of (19R)-13-Deoxy-19-hydroxyenmein involves its interaction with specific molecular targets and pathways. It exerts its anti-proliferative effects by inhibiting cell growth and inducing apoptosis in cancer cells. The compound targets key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways . By modulating these pathways, this compound effectively reduces cancer cell viability and promotes cell death .
Vergleich Mit ähnlichen Verbindungen
Oridonin: Another diterpenoid with similar anti-proliferative activities.
Forskolin: A diterpenoid known for its role in activating adenylate cyclase and increasing cyclic AMP levels.
Plectranthin: A diterpenoid with potential anticancer properties.
Uniqueness: (19R)-13-Deoxy-19-hydroxyenmein stands out due to its specific structure and potent anti-proliferative activities against a broad range of cancer cell lines. Its unique mechanism of action and ability to modulate key signaling pathways make it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H26O6 |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
(1R,4S,8R,9R,12S,13S,16S)-9,19-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione |
InChI |
InChI=1S/C20H26O6/c1-9-10-4-5-11-19-8-25-16(23)13(19)18(2,3)7-6-12(19)26-17(24)20(11,14(9)21)15(10)22/h10-13,15-16,22-23H,1,4-8H2,2-3H3/t10-,11-,12-,13+,15?,16+,19+,20-/m0/s1 |
InChI-Schlüssel |
CTIGXMGFKDJDRU-XGCMOZPCSA-N |
Isomerische SMILES |
CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4CC[C@@H]5C([C@]4(C(=O)C5=C)C(=O)O2)O)C |
Kanonische SMILES |
CC1(CCC2C3(C1C(OC3)O)C4CCC5C(C4(C(=O)C5=C)C(=O)O2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-2-(1,1-difluoroethyl)-4-phenoxypyrimidine-5-carboxamide](/img/structure/B12370421.png)
![2-benzyl-N'-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonyl-N'-[3-(1,3-thiazol-4-yl)propanoyl]propanehydrazide](/img/structure/B12370422.png)

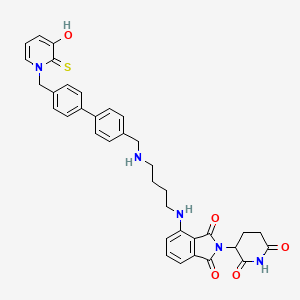

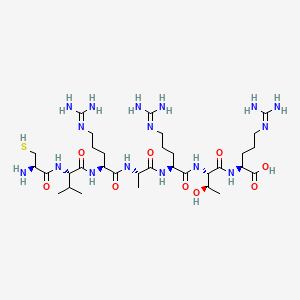

![4-[3-[7-methoxy-4-(2-phenyl-1H-indol-3-yl)quinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12370453.png)
